molecular formula C10H15NO B048690 2-Methyl-4-amino-5-(1-methylethyl)phenol CAS No. 117886-49-4

2-Methyl-4-amino-5-(1-methylethyl)phenol

Cat. No.: B048690
CAS No.: 117886-49-4
M. Wt: 165.23 g/mol
InChI Key: XWWPDVFBOMXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WC2031, also known as Doxycycline hyclate, is a member of the tetracycline class of antibiotics. It is a broad-spectrum metalloproteinase inhibitor with oral activity. Doxycycline hyclate is known for its antibacterial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective hydroxylation and subsequent reduction of oxytetracycline to form doxycycline. The final step involves the formation of the hyclate salt by reacting doxycycline with hydrochloric acid and ethanol .

Industrial Production Methods

Industrial production of doxycycline hyclate involves large-scale fermentation of Streptomyces species to produce oxytetracycline, followed by chemical modification to obtain doxycycline. The hyclate salt is then formed through crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Doxycycline hyclate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified doxycycline derivatives with altered biological activities .

Scientific Research Applications

Doxycycline hyclate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.

    Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.

    Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.

    Industry: Used in the development of new antibiotics and metalloproteinase inhibitors

Mechanism of Action

Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. Additionally, doxycycline hyclate inhibits metalloproteinases, which play a role in tissue remodeling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxycycline hyclate is unique due to its broad-spectrum activity and dual role as an antibiotic and metalloproteinase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .

Properties

IUPAC Name

4-amino-2-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPDVFBOMXJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.